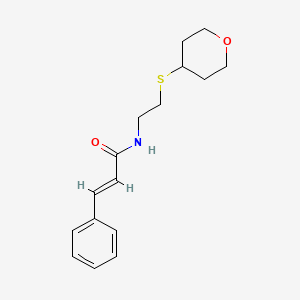

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide

Descripción

N-(2-((Tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide is a synthetic organic compound characterized by a cinnamamide backbone linked to a tetrahydro-2H-pyran-4-yl group via a thioethyl (-S-CH2-CH2-) bridge. The thioether linkage may enhance metabolic stability compared to oxygen-based ethers but could also increase susceptibility to oxidative degradation.

Propiedades

IUPAC Name |

(E)-N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S/c18-16(7-6-14-4-2-1-3-5-14)17-10-13-20-15-8-11-19-12-9-15/h1-7,15H,8-13H2,(H,17,18)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKCNAMWWFVWRU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1SCCNC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide typically involves the reaction of cinnamoyl chloride with 2-((tetrahydro-2H-pyran-4-yl)thio)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioether group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide involves its interaction with specific molecular targets. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The cinnamamide moiety may also interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide with structurally related compounds derived from the evidence:

Key Observations:

Cinnamamide vs. Chloroacetamide : The target compound’s cinnamamide group offers aromaticity and planar geometry, advantageous for target binding in drug discovery. In contrast, the chloroacetamide in introduces electrophilic reactivity (via Cl), making it more suitable for covalent binding or synthetic intermediates.

Thioether vs.

Substituent Effects : The phenyl group in adds hydrophobicity, while the pyran ring in all compounds contributes to conformational rigidity.

Actividad Biológica

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide is a synthetic compound with a unique structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide features a cinnamamide backbone integrated with a tetrahydro-2H-pyran-4-ylthioethyl substituent. The synthesis typically involves the reaction of cinnamoyl chloride with 2-((tetrahydro-2H-pyran-4-yl)thio)ethylamine, utilizing triethylamine as a base to neutralize the hydrochloric acid produced during the reaction. This method ensures high yields and purity, crucial for subsequent biological evaluations.

The biological activity of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide is believed to stem from its ability to interact with specific molecular targets within cells. The thioether group can undergo oxidation, forming reactive intermediates that may interact with various cellular components. Additionally, the cinnamamide moiety may modulate the activity of cellular receptors or enzymes, leading to diverse biological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

A study conducted to evaluate the antimicrobial properties of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide revealed significant inhibitory effects against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Bacteria Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

In vitro studies have also assessed the anticancer effects of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide on various cancer cell lines. The compound demonstrated notable cytotoxicity, particularly in human liver cancer cells (HepG2), with IC50 values around 20 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 20 |

| MCF7 | 30 |

| A549 | 25 |

The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A research team investigated the efficacy of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide against antibiotic-resistant strains of bacteria. Results indicated that this compound could serve as a lead structure for developing new antibiotics.

- Cancer Cell Proliferation Inhibition : In another study focused on liver cancer cells, treatment with varying concentrations of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cinnamamide resulted in marked reductions in cell viability and induced apoptotic pathways, highlighting its potential as a chemotherapeutic agent.

- Mechanistic Insights : Further research elucidated the compound's mechanism involving oxidative stress induction and mitochondrial dysfunction in cancer cells, suggesting pathways for targeted therapies in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.